3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline
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Overview
Description
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with the molecular formula C13H15NS and a molecular weight of 217.33 g/mol . This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an aniline moiety, which is a benzene ring with an amino group attached . The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline typically involves the reaction of 3-methylaniline with 5-methyl-2-thiophenemethanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The thiophene ring and the aniline moiety can interact with enzymes and receptors, leading to various biological effects . For example, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline can be compared with other similar compounds, such as:
3-methyl-N-[(5-methylthiophen-2-yl)methyl]benzamide: This compound has a benzamide group instead of an aniline moiety, which may result in different chemical and biological properties.
3-methyl-N-[(5-methylthiophen-2-yl)methyl]phenol: The presence of a phenol group instead of an aniline moiety can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline |
InChI |
InChI=1S/C13H15NS/c1-10-4-3-5-12(8-10)14-9-13-7-6-11(2)15-13/h3-8,14H,9H2,1-2H3 |
InChI Key |
MQCCHLCJUWRGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(S2)C |
Origin of Product |
United States |
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